(3S,4S)-3-bromo-4-phenyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole
Description
The compound “(3S,4S)-3-bromo-4-phenyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole” is a structurally complex heterocyclic molecule featuring a fused thiazine-benzimidazole scaffold. Its stereochemistry (3S,4S) and substituents—a bromine atom at position 3 and a phenyl group at position 4—impart unique electronic and steric properties.
Properties
IUPAC Name |
(3S,4S)-3-bromo-4-phenyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2S/c17-12-10-20-16-18-13-8-4-5-9-14(13)19(16)15(12)11-6-2-1-3-7-11/h1-9,12,15H,10H2/t12-,15+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVHYPKKENGTGN-DOMZBBRYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(N2C3=CC=CC=C3N=C2S1)C4=CC=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](N2C3=CC=CC=C3N=C2S1)C4=CC=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3S,4S)-3-bromo-4-phenyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole is a heterocyclic compound with significant potential in medicinal chemistry. Its molecular formula is C16H13BrN2S, and it possesses a molecular weight of 345.26 g/mol. The compound is characterized by its unique structural features that contribute to its biological activity.
Chemical Structure
The structural formula of this compound can be represented as follows:
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit various biological activities including antitumor and antimicrobial properties. The following sections detail specific findings related to its biological activity.
Antitumor Activity
A study evaluated the antitumor potential of newly synthesized benzimidazole derivatives, which include compounds structurally related to this compound. The findings revealed that certain derivatives demonstrated significant cytotoxic effects against human lung cancer cell lines (A549, HCC827, and NCI-H358) using MTS cytotoxicity assays. The IC50 values for these compounds ranged from 6.26 µM to 20.46 µM depending on the assay conditions (2D vs. 3D cultures) .
| Compound | Cell Line | IC50 (µM) in 2D | IC50 (µM) in 3D |
|---|---|---|---|
| Compound 5 | HCC827 | 6.26 ± 0.33 | 20.46 ± 8.63 |
| Compound 6 | NCI-H358 | 6.48 ± 0.11 | 16.00 ± 9.38 |
These results indicate that structural modifications can enhance the antitumor efficacy of benzimidazole derivatives.
Antimicrobial Activity
In addition to antitumor properties, compounds related to this compound were tested for antimicrobial activity against various pathogens including Escherichia coli and Staphylococcus aureus. The results showed promising antibacterial activity with some compounds exhibiting minimum inhibitory concentrations (MICs) below clinically relevant thresholds .
The mechanism by which these compounds exert their biological effects often involves interaction with DNA. Studies have shown that many benzimidazole derivatives bind within the minor groove of DNA, potentially disrupting replication and transcription processes essential for cancer cell proliferation .
Case Studies
Several case studies have documented the synthesis and evaluation of new derivatives based on the thiazino-benzimidazole framework:
- Case Study on Synthesis : A synthetic pathway was established for producing various substituted benzimidazoles where the presence of specific functional groups was shown to influence biological activity significantly.
- Case Study on Efficacy : In vivo studies demonstrated that selected derivatives not only inhibited tumor growth but also exhibited lower toxicity compared to existing chemotherapeutic agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis based on substituents, ring systems, and methodologies from the provided sources:
Structural Analog 1: Triazino-Indole-Pyrazole Hybrid (Compound 41 in )
- Structure: Contains a [1,2,4]triazino[5,6-b]indole fused with a pyrazole ring and a 4-bromophenyl substituent.
- Key Differences: The target compound features a thiazine-benzimidazole core, whereas Compound 41 uses a triazino-indole system. Both compounds incorporate brominated aryl groups, but the target’s bromine is directly attached to the thiazine ring, which may influence steric interactions in biological targets.
Structural Analog 2: Zygocaperoside and Isorhamnetin-3-O-glycoside ()
- Comparative Insight: Unlike the target’s brominated heterocycle, these compounds rely on sugar moieties and phenolic groups for bioactivity. However, NMR and UV spectroscopy methods used to characterize Zygocaperoside (Tables 1 and 2 in ) could be applied to elucidate the target compound’s structure .
Environmental and Regulatory Context (Evidences 3–4)
- While unrelated to the compound’s chemistry, the Toxics Release Inventory (TRI) data highlights regulatory considerations for brominated or phenyl-substituted compounds. For instance, revisions to manganese and lead compound disclosures underscore the importance of accurate environmental reporting for halogenated pharmaceuticals .
Critical Analysis of Limitations in Evidence
The provided materials lack direct data on the target compound, necessitating extrapolation from structural analogs. Key gaps include:
- Spectroscopic Data: No 1H-NMR or 13C-NMR tables specific to the compound.
- Biological Activity: No pharmacological studies or toxicity profiles.
- Synthetic Routes: Limited insights into stereoselective synthesis of the (3S,4S) configuration.
Hypothetical Data Table for Comparative Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
